molecular formula C20H14BrN3O B2670737 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol CAS No. 899350-85-7

4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol

Cat. No. B2670737
CAS RN: 899350-85-7
M. Wt: 392.256
InChI Key: WGZLJFCCWMYAPI-UHFFFAOYSA-N
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Description

The compound “4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol” is a quinazoline derivative. Quinazoline is a class of organic compounds with a bicyclic structure made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The compound has a molecular formula of C21H14BrN3O2 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a quinazoline core, which is a bicyclic compound containing a benzene ring fused to a pyrimidine ring . The compound also contains a phenol group and a bromine atom .

Scientific Research Applications

Fluorescent Brightening Agents

Research on the synthesis of quinoline derivatives, including those similar to 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol, has shown potential applications as fluorescent brightening agents. These compounds exhibit promising properties due to their structural characteristics, which may include enhanced fluorescence and brightness when applied to materials (D. W. Rangnekar & G. Shenoy, 1987).

Antimicrobial Agents

Another study focuses on the antimicrobial evaluation of novel quinazoline derivatives. These compounds, synthesized through a series of chemical reactions, have shown potent activity against various microbes. This indicates the potential of this compound analogs as effective antimicrobial agents, especially those with halogen substitutions that exhibited significant activity (Swagatika Ghosh et al., 2015).

Metal Ion Sensing

Research on quinoline-based isomers has revealed their capability as fluorescence chemosensors for metal ions like Al3+ and Zn2+. The study indicated that the structural positioning of substituents on the quinoline ring affects the sensitivity and selectivity towards these metal ions, showcasing the utility of this compound derivatives in detecting and quantifying metal ions in various environments (Ananta Hazra et al., 2018).

Antioxidant Properties

Derivatives of this compound have been explored for their antioxidant properties. These compounds, synthesized through modifications including bromination and demethylation, were tested for their ability to scavenge free radicals. The study found that these bromophenols exhibited significant antioxidant activity, suggesting their potential use in protecting against oxidative stress-related damage (Yasin Çetinkaya et al., 2012).

Corrosion Inhibition

The application of Schiff’s bases derived from quinoline compounds, similar to this compound, has been investigated in the context of corrosion inhibition. These studies demonstrate the effectiveness of these compounds in protecting mild steel against corrosion in acidic environments, highlighting their potential as corrosion inhibitors in industrial applications (R. Prabhu et al., 2008).

Future Directions

The future directions for research on “4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol” and other quinazoline derivatives likely involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Given the wide range of biological activities exhibited by quinazoline derivatives, they hold promise for the development of new therapeutic agents .

properties

IUPAC Name

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)24-20(23-18)22-15-7-9-16(25)10-8-15/h1-12,25H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZLJFCCWMYAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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